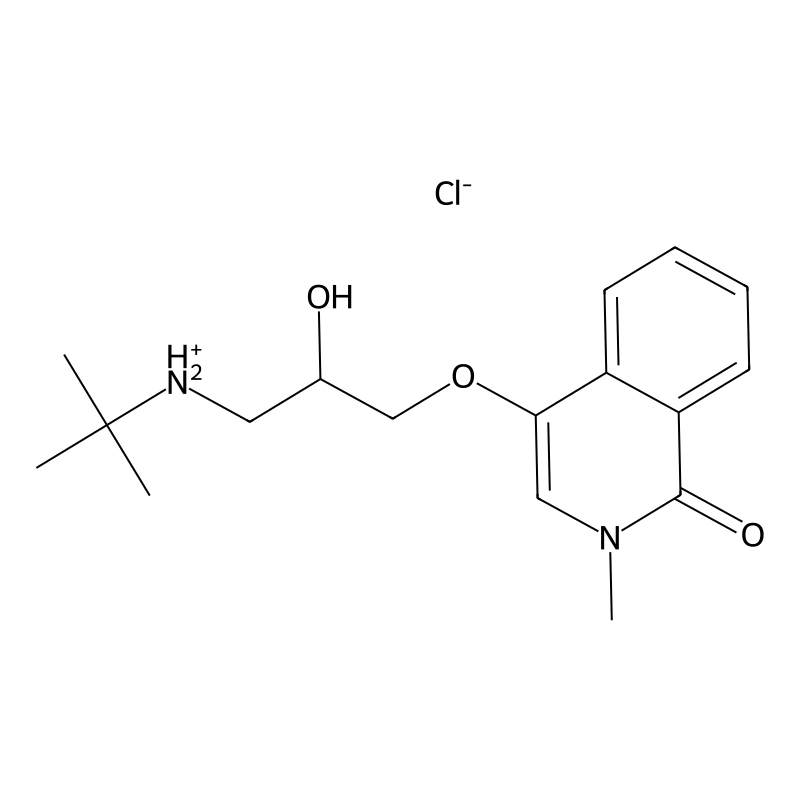

tilisolol hydrochloride

Content Navigation

Standard beta-blockers like propranolol induce peripheral vasoconstriction and elevated coronary resistance, confounding cardiovascular data. Tilisolol hydrochloride (CAS 155346-81-9) overcomes this limitation by combining non-selective β-adrenergic blockade with ATP-sensitive K+ channel opening, producing hypotension without vasoconstriction. • High aqueous solubility (200 mg/mL in DMSO, buffer-compatible) facilitates dissolution and formulation. • Utilized in ischemic myocardial metabolism models requiring sustained (>30 min) metabolic protection. • Essential for prodrug synthesis (e.g., palmitoyl tilisolol) and controlled-release ocular inserts, compatible with alkaline stabilizer matrices. Supplied as hydrochloride salt for direct research use.

CAS Number

Product Name

Molecular Formula

Molecular Weight

Synonyms

Purity

Package Size

Tilisolol hydrochloride (CAS 155346-81-9), also known as N-696, is a non-selective β-adrenergic antagonist distinguished by its secondary function as an ATP-sensitive potassium (K+) channel opener [1]. Supplied as a highly soluble hydrochloride salt, it is utilized in cardiovascular research, ischemic modeling, and advanced ophthalmic formulation development . Key procurement-relevant properties include high solubility in DMSO (200 mg/mL) and aqueous buffers, alongside a distinct hemodynamic profile that lowers blood pressure without inducing the peripheral vasoconstriction typical of classic beta-blockers [1].

Research Fit

Substituting tilisolol hydrochloride with standard non-selective beta-blockers like propranolol or arotinolol fundamentally alters experimental and formulation outcomes[1]. In hemodynamic models, propranolol lacks the ATP-sensitive K+ channel opening mechanism, leading to increased coronary vascular resistance and unwanted peripheral vasoconstriction that confounds cardiovascular data [2]. Furthermore, substituting the hydrochloride salt with the tilisolol free base drastically reduces aqueous solubility, compromising the processability required for developing controlled-release ocular inserts, lipophilic prodrugs, and stable solid-dose pharmaceutical compositions that rely on specific alkaline stabilizing matrices[3].

Substitution Risk

Generic β‑blockers lack KATP channel opening, leading to reflex vasoconstriction in vascular models

Ocular delivery models: passive diffusion vs active OCT transport may alter tissue exposure

Cardiac electrophysiology: ion channel effects differ; risk of shifted model endpoints

References

- [1] Liu Q, et al. Tilisolol hydrochloride dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs. Cardiovasc Drugs Ther. 1996 Mar;10(1):23-30.

- [2] Imaizumi T, et al. Vasodilating effect of the new beta-blocker tilisolol hydrochloride in humans. Arzneimittelforschung. 1988 Sep;38(9):1342-4.

- [3] Patent CN102462844A - Tilisolol pharmaceutical composition and its preparation method.

Coronary Vascular Resistance Profiling

In comparative canine coronary circulation models, standard beta-blockers propranolol (1 mg/kg) and arotinolol (0.25 mg/kg) decreased coronary artery diameter and increased coronary vascular resistance (CVR). In contrast, tilisolol hydrochloride (1-8 mg/kg) produced a dose-dependent decrease in CVR via an ATP-sensitive K+ channel opening mechanism [1].

| Evidence Dimension | Coronary Vascular Resistance (CVR) |

| Target Compound Data | Tilisolol HCl (1-8 mg/kg): Dose-dependent decrease in CVR |

| Comparator Or Baseline | Propranolol (1 mg/kg) / Arotinolol (0.25 mg/kg): Increased CVR |

| Quantified Difference | Tilisolol decreases CVR, avoiding the 1 mg/kg propranolol-induced vasoconstrictive penalty |

| Conditions | In vivo canine circumflex coronary artery model (intravenous administration) |

Critical for researchers modeling coronary vasodilation and ischemic protection without the confounding vasoconstrictive effects of standard beta-blockers.

Ischemic Myocardial Metabolic Protection

During induced ischemia, both tilisolol and propranolol initially prevent myocardial energy depletion at 3 minutes. However, at 30 minutes post-ischemia, tilisolol sustains the prevention of ischemic metabolic changes and energy depletion, whereas propranolol fails to maintain this protective effect [1].

| Evidence Dimension | Duration of myocardial metabolic protection |

| Target Compound Data | Tilisolol (0.2 mg/kg): Sustained protection at 30 minutes post-ischemia |

| Comparator Or Baseline | Propranolol (1 mg/kg): Protection fails by 30 minutes |

| Quantified Difference | Tilisolol provides sustained myocardial metabolic protection at 30 minutes at a 5x lower dose (0.2 mg/kg vs 1.0 mg/kg) |

| Conditions | In vivo open-chest dog model, left anterior descending coronary artery ligation |

Establishes tilisolol hydrochloride as the required compound for long-duration in vivo ischemic myocardial metabolism and cardioprotection assays.

Solid-Dose Formulation Stability

The formulation of tilisolol into long-acting oral dosage forms requires specific handling to prevent degradation. Patent data demonstrates that tilisolol hydrochloride must be co-processed with alkaline stabilizers (such as calcium oxide or magnesium hydroxide) at a strict weight ratio of 0.1:1 to 10:1 (stabilizer to active ingredient) to maintain API stability during wet granulation or direct powder compression [1].

| Evidence Dimension | API stability in solid pharmaceutical compositions |

| Target Compound Data | Tilisolol HCl + alkaline stabilizer (0.1:1 to 10:1 ratio): Maintains stable composition |

| Comparator Or Baseline | Unstabilized tilisolol formulations: Prone to degradation |

| Quantified Difference | Addition of specific alkaline stabilizers at a 0.1:1 to 10:1 ratio enables stable direct compression or granulation |

| Conditions | Solid-dose manufacturing (tablets/capsules) using wet granulation or direct compression |

Essential for procurement teams and formulators designing stable, long-acting oral dosage forms or controlled-release matrices.

Ocular Prodrug Precursor Suitability

Tilisolol hydrochloride exhibits a baseline solubility of 200 mg/mL in DMSO, functioning as a processable precursor for synthesizing lipophilic prodrugs (e.g., O-palmitoyl tilisolol) and formulating one-side-coated ophthalmic inserts. This solubility level enables controlled release and targeted ocular absorption profiles that are unattainable with poorly soluble beta-blocker free bases .

| Evidence Dimension | Solubility and DDS processability |

| Target Compound Data | Tilisolol HCl: High solubility (200 mg/mL in DMSO), compatible with amphiphilic prodrug synthesis |

| Comparator Or Baseline | Tilisolol free base: Poor aqueous/solvent solubility |

| Quantified Difference | HCl salt enables 200 mg/mL stock solutions and uniform incorporation into lipophilic ocular inserts |

| Conditions | In vitro formulation and synthesis of ophthalmic drug delivery systems |

Dictates the procurement of the hydrochloride salt for advanced drug delivery system (DDS) research and prodrug engineering.

Cardiovascular Hemodynamic Modeling

Selected as a reference compound in ATP-sensitive K+ channel assays and coronary vasodilation studies, where the vasoconstrictive side effects of propranolol would confound hemodynamic measurements [1].

Ischemic Cardioprotection Assays

Employed as the baseline beta-blocker for in vivo myocardial metabolism models requiring sustained (30+ minutes) protection against ischemia-induced energy depletion [2].

Solid-Dose Formulation Engineering

Utilized in the development of long-acting antihypertensive tablets, requiring specific co-processing with alkaline stabilizers (like calcium oxide) to ensure long-term shelf stability [3].

Ophthalmic Drug Delivery Systems

Procured as a highly soluble API precursor for synthesizing amphiphilic prodrugs (e.g., palmitoyl tilisolol) and engineering controlled-release ocular inserts .

Application Fit

References

- [1] Liu Q, et al. Tilisolol hydrochloride dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs. Cardiovasc Drugs Ther. 1996 Mar;10(1):23-30.

- [2] Effects of tilisolol on ischemic myocardial metabolism in dogs. PubMed.

- [3] Patent CN102462844A - Tilisolol pharmaceutical composition and its preparation method.

Explore Compound Types